Disperse red 91

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

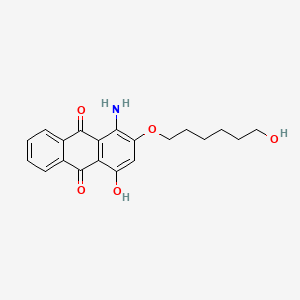

1-amino-4-hydroxy-2-(6-hydroxyhexoxy)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c21-18-15(26-10-6-2-1-5-9-22)11-14(23)16-17(18)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,22-23H,1-2,5-6,9-10,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLMZSLFKGNXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067823 | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34231-26-0, 12236-10-1 | |

| Record name | Disperse Red 91 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34231-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-((6-hydroxyhexyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034231260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Amino-4-hydroxy-2-(6-hydroxyhexyloxy)anthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3BZ273UUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disperse Red 91 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for Disperse Red 91. The information is intended for researchers, scientists, and professionals in drug development and related fields who may encounter this compound.

Chemical Identity and Structure

This compound is an anthraquinone-based dye known for its application in coloring synthetic fibers. Its chemical identity is well-established, providing a foundation for understanding its behavior and properties.

Chemical Structure:

The molecular structure of this compound is characterized by a central anthraquinone core, which is substituted with an amino group, a hydroxyl group, and a (6-hydroxyhexyl)oxy side chain.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-amino-4-hydroxy-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione |

| CAS Number | 12236-10-1; 34231-26-0 |

| Molecular Formula | C₂₀H₂₁NO₅ |

| Molecular Weight | 355.38 g/mol |

| Synonyms | C.I. 60753, Disperse Red C-B, Disperse Red REL, Disperse Pink E-FBL |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application, particularly in dyeing processes, and for assessing its environmental fate and potential biological interactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference/Notes |

| Physical State | Red powder | [1] |

| Melting Point | Not available | Data not found in publicly available literature. |

| Boiling Point | Not available | Data not found in publicly available literature. |

| Solubility | Low in water; Soluble in some organic solvents | As a disperse dye, it has inherently low aqueous solubility. |

| Heat Resistance | High, up to 300°C | [2] |

| UV-Vis Absorption Max (λmax) | Varies with solvent | The chromophoric anthraquinone structure leads to strong absorption in the visible region. Specific λmax values are solvent-dependent.[3] |

Experimental Protocols

This section outlines key experimental methodologies related to the synthesis and application of this compound.

Synthesis of this compound

A general manufacturing method for this compound involves a multi-step chemical synthesis.[4]

General Synthesis Pathway:

Caption: General synthesis workflow for this compound.

Dyeing of Polyester Fabric

Disperse dyes are the primary class of dyes used for coloring polyester fibers. The process typically requires high temperatures to facilitate the diffusion of the dye into the hydrophobic fiber.

High-Temperature Dyeing Method:

Caption: Workflow for high-temperature polyester dyeing with disperse dyes.

Detailed Protocol for High-Temperature Dyeing: [1][5]

-

Dye Bath Preparation:

-

Prepare a paste of the required amount of this compound with a dispersing agent.

-

Add this paste to the dye bath containing water.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

-

-

Dyeing:

-

Introduce the polyester fabric into the dye bath at approximately 60°C.

-

Raise the temperature of the dye bath to 130°C over a period of 30-45 minutes.

-

Maintain this temperature for at least 60 minutes to ensure dye penetration and fixation.

-

Gradually cool the dye bath to 60°C.

-

-

After-treatment (Reduction Clearing):

-

Rinse the dyed fabric with hot water.

-

Prepare a solution containing sodium hydrosulfite (1-2 g/L) and caustic soda (1-2 g/L).

-

Treat the fabric in this solution at 70-80°C for 15-20 minutes to remove any unfixed dye from the surface.

-

Thoroughly rinse the fabric with water and then neutralize with a weak acid if necessary.

-

Dry the fabric.

-

Toxicological and Environmental Considerations

The toxicological profile of this compound is not extensively documented in publicly accessible literature. However, information on related disperse dyes can provide some insights into potential hazards.

Table 3: Summary of Toxicological and Environmental Data

| Aspect | Information | Reference/Notes |

| Human Health | A study on a mixture of anthraquinone violet dyes, which may include compounds structurally similar to this compound, has been conducted.[6] Disperse dyes, in general, can be potential sensitizers. | [6][7] |

| Acute Toxicity | Specific LD50 or LC50 data for this compound are not readily available. | |

| Environmental Fate | Disperse dyes are characterized by low water solubility and tend to partition to sludge and sediments in aquatic environments. They are generally considered to be not readily biodegradable. | [8][9] |

| Ecotoxicity | Data specific to this compound is limited. Related disperse dyes have shown varying levels of toxicity to aquatic organisms. | [10] |

It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, especially when handling the powder form, to minimize exposure.

Conclusion

This compound is a technically important anthraquinone dye for synthetic fibers. While its fundamental chemical identity is well-defined, there is a lack of comprehensive, publicly available data on its specific physicochemical properties, detailed synthesis protocols, and a complete toxicological profile. The provided experimental protocols for dyeing are based on general procedures for this class of dyes and should be optimized for specific applications. Further research would be beneficial to fill the existing data gaps and provide a more complete understanding of this compound for both industrial and research purposes.

References

- 1. autumnchem.com [autumnchem.com]

- 2. This compound 200% High Heat Resistance For Blended Fabrics With Nice Heat Resistance - Buy high heat resistance, For Blended Fabrics, With Nice Sun Fastness Product on ER CHEM [erpigments.com]

- 3. researchgate.net [researchgate.net]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. textilelearner.net [textilelearner.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. images.fibre2fashion.com [images.fibre2fashion.com]

- 8. benchchem.com [benchchem.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to C.I. Disperse Red 91 (CAS 12236-10-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Red 91, identified by the CAS number 12236-10-1, is a synthetic anthraquinone dye.[1][2][3][4] Belonging to the disperse class of dyes, it is primarily utilized in the textile industry for coloring hydrophobic fibers such as polyester and its blends.[5][6] Its molecular structure, based on the 9,10-anthracenedione core, is responsible for its characteristic red hue and its physicochemical properties that govern its application and potential biological interactions. This technical guide provides a comprehensive overview of C.I. This compound, including its physicochemical data, detailed experimental protocols for its synthesis and analysis, and a summary of its known toxicological profile. While specific signaling pathways for this dye are not extensively elucidated in current literature, this guide will also explore the general biological activities of related anthraquinone compounds to provide a context for future research.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. This compound is presented in Table 1. This data is essential for understanding its solubility, stability, and behavior in various experimental and industrial settings.

Table 1: Physicochemical Data of C.I. This compound

| Property | Value | Reference(s) |

| CAS Number | 12236-10-1 | [2][3][4] |

| Molecular Formula | C₂₀H₂₁NO₅ | [4] |

| Molecular Weight | 355.38 g/mol | [2] |

| IUPAC Name | 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-9,10-anthracenedione | [7] |

| Appearance | Red powder | [8] |

| Solubility | Soluble in acetone, ethanol, ethylene glycol ether, and linseed oil. Slightly soluble in benzene and carbon tetrachloride. Insoluble in stout solvent. | [8] |

| Density | 1.1469 g/cm³ (rough estimate) | [8] |

| Melting Point | 170-172 °C | [8] |

| Boiling Point | 379.79 °C (rough estimate) | [8] |

| Flash Point | 195.3 °C | [8] |

| Water Solubility | 73.55 µg/L at 25 °C | [8] |

Experimental Protocols

Synthesis of C.I. This compound

The synthesis of C.I. This compound involves the reaction of 1-amino-4-hydroxyanthraquinone with a suitable reagent to introduce the 2-[(6-hydroxyhexyl)oxy] side chain. The following is a generalized laboratory-scale protocol adapted from industrial manufacturing descriptions.[2]

Materials:

-

1-amino-4-hydroxyanthraquinone

-

6-chlorohexan-1-ol or 1,6-hexanediol

-

Potassium carbonate (K₂CO₃) or other suitable base

-

A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

Methanol or ethanol for precipitation

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 1-amino-4-hydroxyanthraquinone in the high-boiling point solvent.

-

Add a molar excess of 6-chlorohexan-1-ol (or 1,6-hexanediol) and the base (e.g., potassium carbonate).

-

Heat the reaction mixture to a temperature between 120-150 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add methanol or ethanol to the cooled mixture with stirring to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash with methanol or ethanol to remove unreacted starting materials and impurities.

-

Dry the purified product under vacuum.

Analytical Characterization

The identity and purity of synthesized or commercial C.I. This compound can be determined using various analytical techniques.

This method is suitable for the separation and identification of this compound in various matrices.

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

Mass spectrometer (e.g., triple quadrupole or time-of-flight) with an electrospray ionization (ESI) source

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

Gradient elution: Start with a suitable ratio of A and B, and increase the proportion of B over time to elute the analyte.

Procedure:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample by dissolving it in the initial mobile phase composition and filtering through a 0.45 µm syringe filter.

-

Inject the standards and sample onto the HPLC system.

-

Monitor the elution using the PDA detector at the wavelength of maximum absorbance for this compound and the mass spectrometer in positive or negative ion mode.

-

Identify the compound based on its retention time and mass-to-charge ratio (m/z) and quantify using the calibration curve.

-

UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol) can be analyzed to determine its maximum absorbance wavelength (λmax), which is characteristic of its chromophore.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups in the molecule, such as N-H, O-H, C=O (quinone), and C-O-C bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed molecular structure of the dye.

Toxicological Profile

The toxicological data for C.I. This compound and related disperse dyes indicate potential for skin sensitization and genotoxicity. A summary of available data is presented in Table 2.

Table 2: Summary of Toxicological Data for C.I. This compound and Related Dyes

| Endpoint | Test System | Compound | Result | Reference(s) |

| Skin Sensitization | Human Patch Test | Disperse Dyes (general) | Positive reactions observed, indicating potential for allergic contact dermatitis. | [10] |

| Skin Sensitization | In vitro (LCSA) | Disperse Red 1 | Categorized as an extreme sensitizer. | [11] |

| Genotoxicity | Micronucleus Assay (in vivo, mice) | Commercial Disperse Red 1 | Genotoxic (chromosome aberrations and primary DNA damage) at certain doses. | [12] |

| Genotoxicity | Micronucleus Assay (in vitro) | Disperse Red 1 | Increased micronuclei frequencies in human lymphocytes and HepG2 cells. | [13] |

| Genotoxicity | Comet Assay (in vitro, 3D human dermal equivalent) | Disperse Red 1 | Non-genotoxic under the tested conditions. | [14][15] |

| Acute Oral Toxicity (LD50) | Rat (female) | Disperse Red 11 | > 5 g/kg body weight | [16] |

| Acute Oral Toxicity (LD50) | Rat (male) | Disperse Red 11 | 0.7 - 1.0 g/kg body weight | [16] |

It is important to note that toxicological findings can vary depending on the specific compound, test system, and experimental conditions. The conflicting genotoxicity results for Disperse Red 1 highlight the need for further research to fully characterize the potential hazards of these dyes.

Potential Biological Interactions and Signaling

Specific signaling pathways directly modulated by C.I. This compound have not been extensively documented in the scientific literature. However, as an anthraquinone derivative, its potential biological activities can be inferred from studies on similar compounds. Anthraquinones are known to exert a range of biological effects, including acting as fluorophores for cellular imaging and as chemotherapeutic agents.[17] Some anthraquinone dyes can intercalate with DNA, which may be a mechanism for their genotoxic effects.[1]

The following diagram illustrates a generalized workflow for investigating the biological effects of a compound like C.I. This compound and a hypothetical signaling pathway that could be affected by an anthraquinone dye, based on their known ability to induce cellular stress and interact with cellular components.

Caption: A generalized workflow for assessing the biological activity of a chemical compound.

Caption: A potential signaling cascade initiated by anthraquinone-induced cellular stress.

Conclusion

C.I. This compound is a commercially important anthraquinone dye with well-defined physicochemical properties. While its primary application is in the textile industry, its potential for human exposure through contact with dyed fabrics necessitates a thorough understanding of its toxicological profile. The available data suggests that this compound and related disperse dyes can act as skin sensitizers and may possess genotoxic potential. Further research is warranted to elucidate the specific molecular mechanisms underlying these toxic effects and to identify any specific cellular signaling pathways that are modulated by this compound. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and biological evaluation of C.I. This compound, which can aid in future investigations and risk assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | CAS 12236-10-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. WO2012138805A2 - Substituted anthraquinone dyes for cellular stains and enzyme detection - Google Patents [patents.google.com]

- 6. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]- | C20H21NO5 | CID 118617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Disperse red 9 [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of the sensitizing potential of textile disperse dyes and some of their metabolites by the loose-fit coculture-based sensitization assay (LCSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Disperse Red 11 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]

Disperse Red 91: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 91, with the molecular formula C20H21NO5 and a molecular weight of approximately 355.38 g/mol , is a synthetically produced anthraquinone-based dye.[1][2] This technical guide provides a detailed overview of its chemical and physical properties, available toxicological data, and relevant experimental protocols. Due to its classification as a disperse dye, it finds applications in the coloring of synthetic fibers, particularly polyester. This document aims to consolidate the current scientific knowledge on this compound to support further research and development.

Physicochemical Properties

This compound is characterized by its distinct molecular structure, which dictates its physical and chemical behaviors. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C20H21NO5 | [1] |

| Molecular Weight | 355.38444 g/mol | [1] |

| CAS Number | 12236-10-1 | [1] |

| Appearance | Red powder | [3] |

| Melting Point | 170-172 °C | [3] |

| Boiling Point (estimated) | 638.6 °C at 760 mmHg | [2] |

| Flash Point (estimated) | 340 °C | [2] |

| Density (estimated) | 1.347 g/cm³ | [2] |

| Vapor Pressure (estimated) | 3.51E-17 mmHg at 25°C | [2] |

| Refractive Index (estimated) | 1.649 | [2] |

| Water Solubility | 73.55 ug/L at 25 °C | [3] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, ethylene glycol ether, and linseed oil. Slightly soluble in benzene and carbon tetrachloride. | [3] |

Synthesis

The synthesis of this compound involves the condensation of a brominated and hydrolyzed derivative of 1-aminoanthraquinone with hexanediol.[4] A general manufacturing method involves the halogenation and hydrolysis of 1-Aminoanthracene-9,10-dione, followed by a condensation reaction with a glycol.[5]

A more specific, though related, synthesis process for a similar disperse dye involves the following conceptual steps:

References

The Synthesis of 1-Aminoanthraquinone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminoanthraquinone and its derivatives are a critical class of compounds, serving as essential intermediates in the synthesis of a wide array of dyes, pigments, and pharmaceuticals.[1][2] Their rigid, planar structure is a key pharmacophore, contributing to a diverse range of biological activities, including anticancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary synthetic pathways for 1-aminoanthraquinone and its derivatives, offering detailed experimental protocols for key reactions and a comparative analysis of various methodologies. The synthesis routes covered include traditional methods such as the nitration-reduction of anthraquinone, a multi-step synthesis commencing from 2-substituted benzoic acids, modern catalytic cross-coupling reactions, and innovative continuous-flow processes. This document is intended to be a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important chemical family.

Introduction to 1-Aminoanthraquinone

The anthraquinone scaffold is a foundational structure in medicinal chemistry and materials science. The introduction of an amino group at the C1 position significantly influences the molecule's electronic properties and reactivity, making 1-aminoanthraquinone a versatile precursor for a multitude of functionalized derivatives.[2] Historically, the synthesis of 1-aminoanthraquinone has been fraught with challenges, including the use of hazardous materials like mercury and the formation of difficult-to-separate isomeric mixtures.[1][2] This has spurred the development of more selective, efficient, and environmentally benign synthetic strategies, which will be detailed in this guide.

Core Synthetic Pathways to 1-Aminoanthraquinone

Several distinct strategies have been developed for the synthesis of the 1-aminoanthraquinone core. The choice of pathway often depends on the desired scale, purity requirements, and available starting materials.

Pathway 1: Nitration and Reduction of Anthraquinone

A conventional and direct approach to 1-aminoanthraquinone involves the nitration of anthraquinone followed by the reduction of the resulting 1-nitroanthraquinone. While seemingly straightforward, a significant drawback is the formation of multiple nitrated isomers during the first step, which necessitates purification.[1][2]

A patented method addresses this by carefully controlling the nitration depth to increase the proportion of 1-nitroanthraquinone in the crude product.[3] The crude mixture is then subjected to reduction without prior purification.

Experimental Protocol: Controlled Nitration and Subsequent Reduction [3]

-

Step 1: Nitration. In a suitable reactor, 60g of anthraquinone is mixed with 120 mL of ethylene dichloride and 20g of 98% concentrated nitric acid. While maintaining the temperature at 35-40°C, 45g of 100% sulfuric acid is added dropwise. The reaction is allowed to proceed for 3 hours post-addition. The ethylene dichloride is then removed by suction filtration, and the solid is washed to yield the crude 1-nitroanthraquinone product.[3]

-

Step 2: Reduction. The crude 1-nitroanthraquinone is then reduced using a suitable reducing agent, such as sodium sulfide or sodium hydrosulfide, in an aqueous or alcoholic medium.[4] A reported method using sodium hydrosulfide in water provides a clean and high-yielding conversion to 1-aminoanthraquinone.[4]

Pathway 2: Multi-Step Synthesis from Substituted Benzoic Acid

A more intricate but highly selective pathway avoids the problematic nitration of the anthraquinone core. This method constructs the substituted anthraquinone ring system through a series of reactions, starting from a 2-substituted benzoic acid and xylene.[1]

The overall transformation can be visualized as follows:

Figure 1: Multi-step synthesis of 1-aminoanthraquinone.

Experimental Protocol: Multi-Step Synthesis [1]

-

Step 1: Condensation. A 2-substituted benzoic acid (e.g., 2-chlorobenzoic acid) is reacted with xylene in the presence of liquid HF to yield the corresponding 2-substituted dimethylbenzophenone.[1]

-

Step 2: Oxidation. The dimethylbenzophenone derivative is subjected to air oxidation to form the 2-substituted benzophenonedicarboxylic acid.[1]

-

Step 3: Ring Closure. The dicarboxylic acid undergoes oleum-catalyzed ring closure at 90-95°C for 2-6 hours to afford a 1-substituted anthraquinone carboxylic acid.[1]

-

Step 4: Ammonolysis. The 1-substituted anthraquinone carboxylic acid is treated with aqueous ammonia to replace the substituent with an amino group, yielding 1-aminoanthraquinone carboxylic acid.[1]

-

Step 5: Decarboxylation. The final step involves the decarboxylation of the 1-aminoanthraquinone carboxylic acid by heating in a solvent like pyridine in the presence of a copper catalyst at 230-270°C.[2]

Pathway 3: Continuous-Flow Ammonolysis of 1-Nitroanthraquinone

Addressing the safety and efficiency concerns of traditional batch ammonolysis, a continuous-flow method has been developed. This approach allows for better control over reaction parameters and safer handling of ammonia at high temperatures and pressures.[5]

Figure 2: Experimental workflow for continuous-flow ammonolysis.

Experimental Protocol: Continuous-Flow Ammonolysis [5]

A solution of 1-nitroanthraquinone in a suitable solvent like N-methyl-2-pyrrolidone (NMP) and an aqueous ammonia solution are pumped through a heated microreactor. The reaction temperature, residence time, and molar ratio of ammonia to the substrate are precisely controlled. Under optimized conditions (e.g., 213°C, 4.3 minutes residence time, and a 4.5 molar ratio of ammonia to 1-nitroanthraquinone), yields of approximately 88% can be achieved.[5][6][7]

Synthesis of 1-Aminoanthraquinone Derivatives

A primary application of 1-aminoanthraquinone is as a starting material for more complex derivatives, often through reactions at other positions on the anthraquinone ring. A common precursor for this is 1-amino-4-bromoanthraquinone-2-sulfonic acid, also known as bromaminic acid.

Nucleophilic Substitution of Bromaminic Acid

The bromine atom at the C4 position of bromaminic acid is susceptible to nucleophilic aromatic substitution, particularly with amine nucleophiles. This reaction is often catalyzed by copper salts, a classic example of an Ullmann condensation.[8][9]

Experimental Protocol: General Procedure for Ullmann Condensation with Bromaminic Acid [8]

-

Dissolve bromaminic acid (1.0 eq., e.g., 4.04g, 0.01 mol) in hot water (40 mL at 70-80°C).

-

Add the desired amine (1.5 eq., 0.015 mol) followed by sodium hydrogen carbonate (2.0 eq., 0.02 mol).

-

Add catalytic amounts of copper(II) sulfate (e.g., 0.05g) and iron(II) sulfate (e.g., 0.05g).

-

Heat the mixture to 90°C and stir for 4 hours, monitoring the reaction by TLC.

-

After cooling, acidify the mixture with concentrated HCl to precipitate the product.

-

Filter the precipitate and wash with 20% aqueous sodium chloride.

-

The product can be further purified by dissolving in hot water and reprecipitating with concentrated HCl.[8]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds.[10][11] It involves the palladium-catalyzed coupling of an aryl halide with an amine. This reaction is highly versatile and can be applied to the synthesis of 1-aminoanthraquinone derivatives from corresponding halo-anthraquinones. The reaction typically employs a palladium precursor and a specialized phosphine ligand.[12]

Figure 3: Simplified Buchwald-Hartwig amination cycle.

While a specific protocol for the synthesis of the parent 1-aminoanthraquinone via this method is not detailed in the initial findings, the general procedure is well-established.[12] It would involve reacting a 1-haloanthraquinone with an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand and base.[11]

Quantitative Data Summary

The following tables summarize quantitative data for the discussed synthetic pathways.

Table 1: Synthesis of 1-Aminoanthraquinone Core

| Pathway | Starting Material(s) | Key Reagents | Conditions | Yield | Reference(s) |

| Nitration & Reduction | Anthraquinone | HNO₃, H₂SO₄, then reducing agent (e.g., NaHS) | Nitration: 35-40°C; Reduction: aq. medium | >98% purity after separation | [3][4] |

| Multi-step Synthesis | 2-Chlorobenzoic acid, Xylene | HF, Air, Oleum, NH₃, Cu catalyst | Multi-step, high temperatures | ~65% (decarboxylation step) | [1] |

| Continuous-Flow | 1-Nitroanthraquinone | Aqueous NH₃, NMP | 213°C, 4.3 min residence time | ~88% | [5][6][7] |

Table 2: Synthesis of 1-Aminoanthraquinone Derivatives from Bromaminic Acid [8]

| Amine Nucleophile | Product | Yield |

| 2-Aminoethanol | 1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 96% |

| Isopropylamine | 1-Amino-4-[(propan-2-yl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 68% |

| Morpholine | 1-Amino-4-[(morpholin-4-yl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 85% |

| Propylamine | 1-Amino-4-(propylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 98% |

Conclusion

The synthesis of 1-aminoanthraquinone and its derivatives has evolved significantly, moving from hazardous, low-yield methods to more sophisticated, efficient, and safer protocols. The choice of synthetic route is contingent upon the specific target molecule, scale, and available resources. Traditional nitration-reduction pathways remain relevant, particularly with improved control over selectivity. The multi-step synthesis from benzoic acid offers a highly controlled, albeit longer, alternative. For the synthesis of derivatives, the Ullmann condensation of bromaminic acid is a robust and high-yielding method. Furthermore, emerging technologies like continuous-flow synthesis present compelling advantages in terms of safety and efficiency for large-scale production. Modern catalytic methods like the Buchwald-Hartwig amination, while not yet fully detailed for this specific parent compound, offer immense potential for the synthesis of a vast library of derivatives with broad functional group tolerance. This guide provides a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific needs in the exploration of this versatile class of compounds.

References

- 1. EP0499450A1 - Synthesis of 1-aminoanthraquinone - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN104447367A - Preparation method of 1-amino-anthraquinone - Google Patents [patents.google.com]

- 4. journalajacr.com [journalajacr.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. organic-synthesis.com [organic-synthesis.com]

Spectroscopic Profile of Anthraquinone Dyes: A Technical Guide Featuring Disperse Red Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for anthraquinone-based disperse dyes, with a focus on compounds structurally related to Disperse Red 91. Due to the limited availability of comprehensive public data for this compound (CAS 12236-10-1), this document utilizes Disperse Red 9 (also known as Solvent Red 111; 1-(methylamino)anthraquinone) as a representative analog to illustrate the characteristic spectroscopic features of this class of dyes.

Introduction to Anthraquinone Disperse Dyes

Disperse dyes are a class of synthetic dyes with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. Anthraquinone-based disperse dyes are a significant subgroup, prized for their bright colors and good light fastness. Their molecular structure is centered on the 9,10-anthraquinone core, with various substituents that modulate their color and dyeing properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Disperse Red 9 as a representative anthraquinone disperse dye.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the color properties of dyes, with the maximum absorption wavelength (λmax) indicating the perceived color.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Disperse Red 9 | Ethanol | 500[1] | Data not available |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The data presented below is for a closely related compound, Disperse Red 11, and is characteristic of amino-substituted anthraquinones.

| Compound | Sample Preparation | Wavenumber (cm⁻¹) | Assignment |

| Disperse Red 11 | KBr Pellet[2] | ~3400-3300 | N-H stretching (amine) |

| ~1670-1630 | C=O stretching (quinone) | ||

| ~1600-1580 | C=C stretching (aromatic) | ||

| ~1250 | C-N stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the detailed molecular structure. While specific NMR data for this compound is unavailable, a representative ¹H NMR spectrum of an anthraquinone disperse reactive dye reveals characteristic chemical shifts.

| Nucleus | Solvent | Chemical Shift (δ) ppm | Assignment |

| ¹H | Not Specified | 8.0-8.5 | Aromatic protons of the anthraquinone core |

| 7.5-8.0 | Aromatic protons of the anthraquinone core | ||

| 3.0-3.5 | Protons on alkyl groups attached to nitrogen or oxygen |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of the dye.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: A stock solution of the dye is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable solvent (e.g., ethanol, methanol, or dimethylformamide). A series of dilutions are then made to obtain solutions of varying concentrations.

-

Blank Measurement: The spectrophotometer is zeroed using a cuvette filled with the pure solvent.

-

Sample Measurement: The absorbance of each diluted dye solution is measured across the visible spectrum (typically 400-800 nm).

-

Data Analysis: The wavelength at which the maximum absorbance occurs (λmax) is determined from the resulting spectrum.

FT-IR Spectroscopy

Objective: To identify the key functional groups in the dye molecule.

Instrumentation: A Fourier-Transform Infrared spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation: A small amount of the dry dye powder (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or semi-transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are identified and assigned to their corresponding functional groups.

NMR Spectroscopy

Objective: To determine the detailed molecular structure of the dye.

Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 300 MHz or higher).

Procedure:

-

Sample Preparation: A few milligrams of the dye are dissolved in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)).

-

Data Acquisition: The sample is placed in an NMR tube, which is then inserted into the spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, signal integrations, and coupling patterns are then analyzed to elucidate the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like an anthraquinone disperse dye.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of anthraquinone disperse dyes, using available data from close analogs to this compound. For definitive characterization of this compound, experimental determination of its spectroscopic data is recommended.

References

Solubility of Disperse Red 91 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Red 91

This compound is a synthetic dye belonging to the anthraquinone class, characterized by its vibrant red hue. It finds primary applications in the coloring of plastics and textiles. Its molecular structure dictates its solubility, favoring organic solvents over aqueous media. Understanding its solubility is crucial for various applications, including the formulation of dyeing baths, inks, and for analytical and quality control purposes.

Solubility Profile

Precise, quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible scientific literature. However, based on qualitative statements from various sources, a general solubility profile can be summarized.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Organic Solvent | Solvent Class | Qualitative Solubility |

| Acetone | Ketone | Soluble |

| Ethanol | Alcohol | Soluble |

| Methanol | Alcohol | Soluble |

| Ethylene Glycol Ether | Ether/Alcohol | Soluble |

| Benzene | Aromatic Hydrocarbon | Slightly Soluble |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Slightly Soluble |

| n-Hexane | Aliphatic Hydrocarbon | Insoluble |

| Water | - | Insoluble |

Note: "Soluble" and "Slightly Soluble" are qualitative terms and the actual solubility can vary with temperature and the specific grade of the dye and solvent.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols are recommended. Two primary methods are detailed: UV-Vis Spectrophotometry, which is suitable for colored compounds, and the Gravimetric Method, which is a universal and robust technique.

Method 1: UV-Visible Spectrophotometry

This method leverages the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a colored solution and its concentration.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Analytical grade organic solvents (e.g., acetone, ethanol, methanol, etc.)

-

UV-Visible Spectrophotometer

-

Volumetric flasks (various sizes)

-

Analytical balance

-

Micropipettes

-

Temperature-controlled shaker or water bath

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Cuvettes (quartz or appropriate for the solvent)

3.1.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of a specific concentration (e.g., 100 mg/L).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 50, 25, 12.5, 6.25 mg/L).

-

-

Determination of Maximum Absorbance (λmax):

-

Using one of the standard solutions, scan the absorbance across a range of wavelengths (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Generation of Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration to create a calibration curve. Perform a linear regression to obtain the equation of the line and the R² value (should be >0.99).

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Measurement and Calculation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any solid particles.

-

Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve equation to calculate the concentration of the diluted solution.

-

Multiply the result by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.

-

Method 2: Gravimetric Analysis

This method involves the direct measurement of the mass of the dissolved solute in a known volume of a saturated solution.

3.2.1. Materials and Equipment

-

This compound

-

Analytical grade organic solvents

-

Volumetric flasks or vials

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters or vacuum filtration)

-

Oven or vacuum oven

-

Desiccator

3.2.2. Procedure

-

Preparation of Saturated Solution:

-

Follow step 4 from the UV-Vis spectrophotometry method to prepare a saturated solution at a constant temperature.

-

-

Sample Collection and Filtration:

-

After equilibration, carefully filter a known volume of the supernatant to remove all undissolved solids.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).

-

Carefully evaporate the solvent in a fume hood or under vacuum at a temperature that will not degrade the dye.

-

-

Drying and Weighing:

-

Once the solvent is completely evaporated, place the container with the dried dye residue in a desiccator to cool to room temperature.

-

Weigh the container with the dried dye.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved dye is the final constant mass minus the initial mass of the empty container.

-

The solubility is calculated by dividing the mass of the dissolved dye by the volume of the filtered solution (e.g., in g/L).

-

Visualizations

The following diagrams illustrate the workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination using UV-Vis Spectrophotometry.

Caption: Workflow for Solubility Determination using the Gravimetric Method.

A Technical Guide to High-Purity Disperse Red 91 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Disperse Red 91, a synthetic anthraquinone dye. While traditionally used in the textile industry, its structural similarity to known bioactive anthraquinone derivatives suggests potential applications in biomedical research, particularly in drug development and cellular imaging. This document consolidates available technical data on commercial suppliers, purity, and provides generalized experimental contexts for its application in a research setting.

Commercial Suppliers and Physical Properties

High-purity this compound is available from a number of commercial suppliers catering to the research and development sectors. While certificates of analysis with detailed purity data are not consistently provided by all vendors, some suppliers indicate a purity level of 98% or higher. Researchers are advised to request lot-specific certificates of analysis for quantitative purity assessment.

Below is a summary of key physical and chemical properties for this compound.

| Property | Value | Source |

| Chemical Name | 1-amino-4-hydroxy-2-(6-hydroxyhexyloxy)anthracene-9,10-dione | N/A |

| C.I. Name | This compound | [1] |

| CAS Number | 12236-10-1 | [2] |

| Molecular Formula | C₂₀H₂₁NO₅ | [2][3] |

| Molecular Weight | 355.38 g/mol | [2][3] |

| Purity (claimed) | ≥98% | [4] |

| Appearance | Red powder | N/A |

| Solubility | Insoluble in water | [5] |

Table 1: Physical and Chemical Properties of this compound

Identified Commercial Suppliers:

-

MedchemExpress: Offers this compound for research use only.[3]

-

Alfa Chemistry: Lists this compound among its chemical offerings.[6]

-

Clinisciences: Provides this compound for research applications.[7]

-

ChemicalBook: Lists multiple suppliers, including Career Henan Chemical Co., which claims a purity of ≥98%.[4]

-

World Dye Variety: Provides a list of various suppliers, primarily focused on the dye industry.[1]

-

Enochdye: A supplier of various dyes, including this compound.[8]

-

Tebubio: Offers this compound for research purposes.[9]

Synthesis and Manufacturing

The general manufacturing process for this compound involves the chemical modification of 1-aminoanthracene-9,10-dione. A common method described involves halogenation and hydrolysis, followed by a condensation reaction with a glycol.[1] A more detailed, albeit generalized, synthesis pathway can be outlined as follows:

Potential Research Applications and Experimental Context

While specific research applications of this compound are not extensively documented, its anthraquinone core is a well-studied pharmacophore in drug development. Anthraquinone derivatives are known to possess a range of biological activities, including anticancer properties.[10] The planar structure of the anthraquinone ring allows for intercalation into DNA, which can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.[11]

DNA Intercalation and Topoisomerase Inhibition Pathway

Many anthraquinone-based anticancer agents function by intercalating with DNA and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and repair.[11] This leads to the stabilization of the DNA-topoisomerase complex, resulting in DNA strand breaks and ultimately apoptosis.

Cellular Imaging Applications

The fluorescent properties of some anthraquinone derivatives make them suitable for use as probes in cellular imaging.[12] These compounds can be designed to localize within specific cellular compartments, such as the nucleus, allowing for visualization and tracking of cellular processes.[13]

Generalized Experimental Protocols

The following are generalized protocols for experiments that could involve this compound or similar anthraquinone derivatives, based on their potential biological activities.

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic effects of an anthraquinone compound on a cancer cell line.

Methodology:

-

Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve a range of final concentrations for treatment.

-

Incubation: Treat the cells with the different concentrations of this compound and incubate for various time points (e.g., 24, 48, 72 hours).

-

Viability Assay: Add a cell viability reagent such as MTT or PrestoBlue to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀).

Cellular Staining and Fluorescence Microscopy

This protocol provides a general method for using a fluorescent anthraquinone derivative for cellular imaging.

Methodology:

-

Cell Culture: Grow cells on glass coverslips in a petri dish.

-

Staining: Prepare a working solution of the fluorescent anthraquinone dye in a physiologically compatible buffer. Incubate the cells with the staining solution for a specified period.

-

Washing: Gently wash the cells with buffer to remove any unbound dye.

-

Fixation (Optional): If required, fix the cells with a suitable fixative like paraformaldehyde.

-

Mounting: Mount the coverslips onto microscope slides.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate excitation and emission filters.

Conclusion

This compound, an anthraquinone-based dye, is commercially available from several suppliers in high purity suitable for research purposes. While its primary application has been in the textile industry, its core chemical structure is shared with a class of compounds with known biological activities, including anticancer and fluorescent properties. This guide provides a starting point for researchers interested in exploring the potential of this compound in drug development and cellular imaging. It is recommended that researchers procure the compound from a reputable supplier and obtain a detailed certificate of analysis to ensure the quality and purity required for their specific applications. The provided generalized experimental protocols and pathway diagrams offer a conceptual framework for initiating such investigations.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound CAS#: 12236-10-1 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 12236-10-1 [chemicalbook.com]

- 5. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. NB-64-88655-50mg | this compound [34231-26-0] Clinisciences [clinisciences.com]

- 8. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 9. tebubio.com [tebubio.com]

- 10. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 13. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]

Anthraquinone Dyes in Research: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and advanced applications of anthraquinone-based compounds in modern research and drug discovery.

Introduction

Anthraquinone dyes, a large class of aromatic organic compounds based on the 9,10-anthraquinone scaffold, have a rich history in the textile industry due to their vibrant colors and excellent lightfastness.[1] Beyond their traditional use as colorants, these compounds have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[2] Their planar structure allows for intercalation into DNA, and their quinone moiety facilitates redox cycling, making them potent agents for anticancer therapy, photodynamic therapy (PDT), and as fluorescent probes for cellular imaging.[2][3][4] This technical guide provides a comprehensive literature review of anthraquinone dyes in research, with a focus on their applications in drug development. It offers a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity of Anthraquinone Dyes

The anticancer potential of anthraquinone derivatives has been extensively studied, with several compounds, including doxorubicin and mitoxantrone, becoming cornerstone chemotherapeutic agents.[2][5] The primary mechanisms of their antitumor activity involve the inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and induction of apoptosis.[2][5][6]

Quantitative Data: In Vitro Cytotoxicity

The in vitro cytotoxicity of anthraquinone derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[1][7] The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The following table summarizes the IC50 values for a selection of anthraquinone derivatives against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Emodin Derivative 63 | HCT116 | Colon Cancer | 108.1 | [8] |

| Amide Anthraquinone 37 | DU-145 | Prostate Cancer | 10.2 | [9] |

| Amide Anthraquinone 37 | HT-29 | Colon Cancer | 8.5 | [9] |

| Amide Anthraquinone 38 | DU-145 | Prostate Cancer | 11.5 | [9] |

| Amide Anthraquinone 38 | HT-29 | Colon Cancer | 10.4 | [9] |

| 3-(3-alkylaminopropoxy)-9,10-anthraquinone 31 | PC3 | Prostate Cancer | 7.64 | [9] |

| 1-hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone 32 | PC3 | Prostate Cancer | 8.89 | [9] |

| 1-Substituted Anthraquinone Sulfonamide 61 | HeLa | Cervical Cancer | Better than Mitoxantrone | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines the general steps for determining the cytotoxic effects of anthraquinone derivatives on adherent cancer cell lines using the MTT assay.[1][7]

Materials:

-

Anthraquinone compound of interest

-

Target cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow cells to adhere.[1]

-

-

Compound Treatment:

-

Prepare a stock solution of the anthraquinone compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[1]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the anthraquinone compound. Include vehicle-treated and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve with the compound concentration on the x-axis (logarithmic scale) and the corresponding percentage of cell viability on the y-axis.

-

Determine the IC50 value from the dose-response curve.[1]

-

Signaling Pathway: Doxorubicin-Induced Apoptosis

Doxorubicin, a widely used anthracycline, induces apoptosis in cancer cells primarily through the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS). This leads to DNA damage and the activation of both intrinsic and extrinsic apoptotic pathways.[5][8][10]

Caption: Doxorubicin-induced apoptosis signaling pathway.

Signaling Pathway: Mitoxantrone Mechanism of Action

Mitoxantrone, an anthracenedione, also functions as a topoisomerase II inhibitor, leading to DNA strand breaks and subsequent apoptosis.[2][6][11] Its mechanism is similar to doxorubicin but with reported differences in cardiotoxicity.[5]

Caption: Mechanism of action of Mitoxantrone.

Anthraquinone Dyes in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species that can selectively destroy cancer cells.[12][13] Certain anthraquinone derivatives have shown promise as photosensitizers due to their ability to absorb light in the visible region and efficiently generate singlet oxygen.[3][12]

Quantitative Data: Photosensitizing Properties

The efficiency of a photosensitizer is determined by its photophysical properties, including its absorption maximum, and its ability to generate singlet oxygen. The following table presents data for some anthraquinone-based photosensitizers.

| Photosensitizer | Absorption Max (nm) | Singlet Oxygen Generation | Cell Line | Light Dose (J/cm²) | Reference |

| Parietin | ~430 | Yes | LM2 (mammary carcinoma) | 1.78 | [14] |

| Emodin | Not specified | Yes | Not specified | Not specified | [15] |

| Dermocybin | Not specified | Yes | Not specified | Not specified | [15] |

Experimental Protocol: In Vitro Photodynamic Therapy

This protocol describes a general method for evaluating the in vitro photodynamic efficacy of an anthraquinone-based photosensitizer.[14]

Materials:

-

Anthraquinone photosensitizer

-

Target cancer cell line

-

Complete cell culture medium

-

Light source with appropriate wavelength and power output

-

96-well plates

-

MTT assay reagents

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol and allow them to attach overnight.

-

Photosensitizer Incubation:

-

Prepare a solution of the anthraquinone photosensitizer in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in complete culture medium.

-

Replace the medium in the wells with the photosensitizer-containing medium.

-

Incubate the cells for a specific period (e.g., 1-4 hours) to allow for cellular uptake of the photosensitizer.

-

-

Irradiation:

-

After incubation, wash the cells with fresh medium to remove any extracellular photosensitizer.

-

Irradiate the cells with a light source at a wavelength corresponding to the absorption maximum of the photosensitizer. The light dose (J/cm²) should be carefully controlled.

-

Include control groups: cells treated with the photosensitizer but not irradiated, cells irradiated without the photosensitizer, and untreated cells.

-

-

Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours to allow for the induction of cell death.

-

Viability Assessment: Assess cell viability using the MTT assay as previously described.

Mechanism: Photodynamic Action

The photodynamic action of anthraquinone dyes typically proceeds via a Type II mechanism, where the excited triplet state of the photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[12]

Caption: Type II mechanism of photodynamic therapy.

Anthraquinone Dyes as Fluorescent Probes

The inherent fluorescence of some anthraquinone derivatives makes them valuable tools for bioimaging.[4][16] By modifying the anthraquinone core with various functional groups, fluorescent probes can be designed to target specific cellular components or to sense changes in the cellular microenvironment.[17]

Quantitative Data: Photophysical Properties

The performance of a fluorescent probe is characterized by its photophysical properties, including its excitation and emission maxima, Stokes shift, molar extinction coefficient, and fluorescence quantum yield.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φf) | Solvent | Reference |

| Anthraquinone | 251.2 | Not Recorded | - | 45,000 | - | Ethanol | [18] |

| RBS3 | 420 | 556 | 136 | Not Reported | Not Reported | Deionized Water | [16] |

| CE8 | 276 | 406 | 130 | Not Reported | Not Reported | Deionized Water | [16] |

| NGA5 | 298 | 480 | 182 | Not Reported | Not Reported | Deionized Water | [16] |

| FAI | ~450 | 606 | ~156 | Not Reported | Not Reported | 1,4-dioxane/water | [17] |

| DRAQ5 | 646 | 697 | 51 | Not Reported | 0.003 | Solution | [16] |

Experimental Protocol: Live-Cell Imaging

This protocol provides a general framework for using an anthraquinone-based fluorescent probe for live-cell imaging.[19][20][21]

Materials:

-

Anthraquinone fluorescent probe

-

Live cells of interest

-

Appropriate cell culture medium (e.g., FluoroBrite DMEM)

-

Glass-bottom dishes or coverslips

-

Fluorescence microscope (confocal or widefield) equipped with appropriate filters and a live-cell imaging chamber (37°C, 5% CO2)

Procedure:

-

Cell Culture:

-

Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

-

Probe Loading:

-

Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentration in pre-warmed imaging medium.

-

Remove the culture medium from the cells and replace it with the probe-containing imaging medium.

-

Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C to allow for probe uptake and localization.

-

-

Washing (Optional):

-

For some probes, it may be necessary to wash the cells with fresh imaging medium to remove excess extracellular probe and reduce background fluorescence.

-

-

Imaging:

-

Mount the dish or coverslip on the microscope stage within the live-cell imaging chamber.

-

Use the appropriate excitation and emission filters to visualize the fluorescent signal.

-

Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

-

Time-lapse imaging can be performed to monitor dynamic cellular processes.

-

Experimental Workflow: Fluorescent Probe Application

The following diagram illustrates a typical workflow for the application of an anthraquinone-based fluorescent probe in cell biology research.

Caption: Workflow for fluorescent probe application.

Synthesis of Anthraquinone Dyes

The synthesis of anthraquinone derivatives often involves multi-step procedures, with the Friedel-Crafts reaction and Diels-Alder reaction being common methods for constructing the core anthraquinone scaffold.[3] Subsequent modifications, such as nucleophilic substitution, are then employed to introduce various functional groups and modulate the biological activity of the final compounds.[13]

Experimental Protocol: Synthesis of a Thioanthraquinone Derivative

The following protocol describes the synthesis of a thioanthraquinone derivative with potential anticancer activity.[13]

Materials:

-

1-Aminoanthraquinone

-

1-(4-Aminothio)phenol

-

Ethylene glycol

-

Aqueous potassium hydroxide solution

-

Chloroform

-

Calcium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction flask, stir 1-aminoanthraquinone (1 g) in 25 mL of ethylene glycol.

-

Add 1-(4-aminothio)phenol to the reaction flask.

-

Add 10 mL of aqueous potassium hydroxide solution to the mixture.

-

Increase the reaction temperature to 120-130°C and reflux for 36 hours.

-

After reflux, cool the reaction mixture to obtain the crude red thioanthraquinone product.

-

Extract the product with chloroform (3 x 30 mL).

-

Wash the combined organic layers with water and dry with calcium sulfate.

-

Purify the synthesized compound by column chromatography on silica gel.

-

Characterize the final product using spectroscopic methods (FT-IR, 1H-NMR, 13C-NMR, MS).

Conclusion

Anthraquinone dyes represent a versatile and highly valuable class of compounds for researchers in drug development and related scientific fields. Their diverse biological activities, stemming from their unique chemical structure, have led to their successful application as anticancer agents, photosensitizers, and fluorescent probes. This technical guide has provided a comprehensive overview of the current state of research on anthraquinone dyes, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key molecular pathways. It is anticipated that this resource will facilitate further research and innovation in the design and application of novel anthraquinone-based compounds for the advancement of human health.

References

- 1. benchchem.com [benchchem.com]

- 2. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]

- 5. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Photosensitization of a subcutaneous tumour by the natural anthraquinone parietin and blue light - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 17. An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. omlc.org [omlc.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]

- 21. researchgate.net [researchgate.net]

Disperse Red 91: A Technical Safety and Handling Guide for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Disperse Red 91, an anthraquinone-based dye. The information is compiled to assist laboratory personnel in implementing safe handling practices and understanding the potential toxicological profile of this compound. While specific quantitative toxicity data for this compound is limited in publicly available literature, this guide summarizes available information and draws comparisons with structurally related disperse dyes to provide a thorough safety perspective.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | C.I. This compound | [1] |

| CAS Number | 12236-10-1 | [1] |